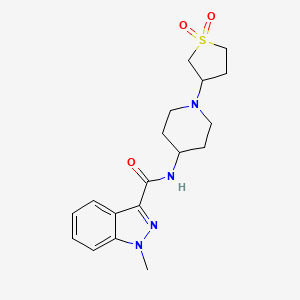
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-indazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in anti-inflammatory and anticancer applications.
Structural Characteristics
The compound belongs to the class of heterocyclic compounds, characterized by the presence of both sulfur and nitrogen within its rings. The molecular formula is C16H20N2O3S, with a molecular weight of approximately 336.41 g/mol. The structure integrates a tetrahydrothiophene unit, a piperidine moiety, and an indazole ring, which collectively contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may modulate critical signaling pathways such as NF-κB, which is pivotal in inflammation and cancer progression. Additionally, compounds with similar structures have shown promise in inhibiting viral activities, suggesting potential applications in antiviral therapies.
Biological Assays and Findings
In Vitro Studies
Recent investigations have focused on the compound's cytotoxic effects against various cancer cell lines. For instance, a related indazole derivative demonstrated an IC50 value of 5.15 µM against the K562 leukemia cell line, indicating strong antitumor activity while exhibiting selectivity towards normal cells (IC50 = 33.2 µM) . The mechanism involved apoptosis induction through modulation of Bcl-2 family proteins and the p53/MDM2 pathway.
Table 1: Cytotoxic Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 6o | K562 (Leukemia) | 5.15 | 6.4 |
| Control | HEK-293 (Normal) | 33.2 | - |
Case Studies
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of this compound revealed that treatment with varying concentrations led to increased apoptosis rates in K562 cells. The results indicated a dose-dependent increase in apoptosis, confirming the compound's potential as an effective anticancer agent.
Case Study 2: Anti-inflammatory Potential
Another investigation highlighted the compound's ability to inhibit inflammatory cytokines in vitro. This suggests that it could serve as a therapeutic agent for conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Anti-inflammatory Activity: Modulates NF-κB signaling.
- Anticancer Activity: Induces apoptosis in cancer cell lines.
- Potential Antiviral Effects: Similar compounds have shown efficacy against viral infections.
Propiedades
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-21-16-5-3-2-4-15(16)17(20-21)18(23)19-13-6-9-22(10-7-13)14-8-11-26(24,25)12-14/h2-5,13-14H,6-12H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWLUCBWMJMGMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CCN(CC3)C4CCS(=O)(=O)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













